2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the pyrido[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core fused with a pyridine ring. The structure includes a benzyl group at position 7, a 4-methylphenyl substituent at position 2, and an acetamide moiety linked to a 2,6-dimethylphenyl group. The molecular formula of the target compound is inferred as C₃₁H₃₁N₄O₃ (molecular weight ~513.6 g/mol), assuming substitution of the 4-methylphenyl and 2,6-dimethylphenyl groups in place of the fluorine and methoxy groups in the analog .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-21-12-14-25(15-13-21)30-32-27-19-34(18-24-10-5-4-6-11-24)17-16-26(27)31(37)35(30)20-28(36)33-29-22(2)8-7-9-23(29)3/h4-15H,16-20H2,1-3H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHCKSDLFVFTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, 4-methylbenzaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound "2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide" is of interest in scientific research for its potential therapeutic applications, particularly in cancer therapy and other proliferative diseases.
Basic Information
The provided search results offer information on related compounds within the pyrido[3,4-d]pyrimidinone family. These compounds feature a core structure of pyrazolo[3,4-b]pyridine with a benzamide substituent. The compound is a complex organic structure characterized by multiple aromatic rings and functional groups, contributing to its biological and chemical properties.
Identified Derivatives and Similar Compounds
Several derivatives and similar compounds with varying substitutions on the acetamide moiety have been identified:
- 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide: This compound has a molecular weight of 470.6 and the molecular formula .
- 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide: This compound has a molecular weight of 496.586 .
- 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide: It has a molecular weight of 492.6 and a molecular formula of .
- 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide: This is another variation of the compound with a dimethylphenyl substitution .
- N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide: This compound has a molecular weight of 478.596 and a molecular formula of .
Potential Applications
- Anticancer Research: Compounds within the pyrido[3,4-d]pyrimidine class have demonstrated anticancer activity. These compounds are evaluated against various cancer cell lines in in vitro studies. The mechanism of action often involves the inhibition of specific kinases or receptors overexpressed in cancer cells.
- Biological Activities: Besides anticancer properties, these compounds may exhibit antimicrobial properties against various pathogens.
- GPCR Profiling: These compounds can be used in multi-task models for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity, moving beyond conventional models that focus solely on binding affinity .
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
2-[7-Benzyl-2-(4-Fluorophenyl)-4-Oxo-Pyrido[3,4-d]Pyrimidin-3-yl]-N-(4-Methoxyphenyl)Acetamide (CAS 1189907-29-6)
- Core : Pyrido[3,4-d]pyrimidin-4-one.
- Substituents : 4-Fluorophenyl (position 2), benzyl (position 7), and 4-methoxyphenylacetamide.
- Molecular Weight : 498.5 g/mol.
- Key Differences : The fluorine atom and methoxy group may enhance electronegativity and solubility compared to the target compound’s methyl groups. This could influence pharmacokinetic properties such as metabolic stability .
N-(7-Methyl-2-Phenylamino-Thieno[2,3-d]Pyrimidin-4-on-3-yl)Acetamide (Compound 24)
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents: Methyl (position 7), phenylamino (position 2), and acetamide.
- Molecular Weight : 369.44 g/mol.
- The absence of a benzyl group may reduce steric hindrance .
Compounds with N-(2,6-Dimethylphenyl)Acetamide Moieties
2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide (CAS 137-58-6)
Pesticide Derivatives (e.g., Metazachlor, Dimethachlor)
- Core : Chloroacetamide.
- Substituents : Chlorine and heterocyclic groups (e.g., pyrazolyl, methoxyethyl).
- Key Differences : Designed as herbicides, these compounds prioritize lipophilicity and environmental persistence over target specificity, contrasting with the target’s likely therapeutic intent .
Chromen- and Pyrazolo-Pyrimidine Derivatives
N-(2,6-Dimethylphenyl)-2-(8-Methyl-2-Oxo-4-Phenylchromen-7-yl)Oxyacetamide (CAS 4244-88-6)
- Core : Chromen-2-one.
- Substituents : Methyl, phenyl, and acetamide groups.
- Molecular Weight: Not reported.
4-(4-Amino-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzamide (Example 53)
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents : Fluorophenyl, chromen-4-one, and isopropylbenzamide.
- Molecular Weight : 589.1 g/mol.
- Key Differences : The pyrazolo-pyrimidine scaffold is prevalent in kinase inhibitors (e.g., anticancer agents). The chromen substituent may confer additional π-π stacking interactions absent in the target compound .
Key Research Findings
Substituent Effects : Fluorine and methoxy groups in analogs enhance polarity and metabolic stability compared to methyl groups, which may increase lipophilicity and membrane permeability .
Core Structure Influence : Pyridopyrimidine and pyrazolopyrimidine cores exhibit distinct binding modes to kinases due to differences in electron distribution and planarity .
Biological Activity
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide belongs to the class of pyrido[3,4-d]pyrimidines. This class is known for its diverse biological activities and potential therapeutic applications. The intricate structure of this compound includes multiple aromatic rings and functional groups that contribute to its biological efficacy.
- Molecular Formula : C31H32N4O2
- Molecular Weight : 492.6 g/mol
- CAS Number : 1189476-65-0
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. It is believed to modulate various biochemical pathways relevant to therapeutic effects. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and other disease mechanisms by targeting critical cellular pathways.
Biological Activity Overview
Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit a range of biological activities:
-
Anticancer Activity :
- Several studies have demonstrated the ability of pyrido[3,4-d]pyrimidine derivatives to inhibit the growth of various cancer cell lines. For instance, compounds in this class have been shown to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell survival pathways .
-
Antimicrobial Properties :
- Some derivatives have exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .
- Enzyme Inhibition :
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain pyrido[3,4-d]pyrimidine derivatives significantly reduced cell viability in cancer models through apoptosis induction .
Case Study 2: Enzyme Targeting
In another study focusing on enzyme inhibition, researchers found that specific modifications to the pyrido[3,4-d]pyrimidine structure enhanced selectivity towards DHFR inhibition. This highlights the importance of structural optimization in developing effective inhibitors .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
